2-Bromo-3-cyclopropylpyridine

描述

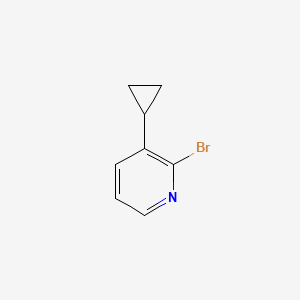

2-Bromo-3-cyclopropylpyridine (CAS 1256788-23-4) is a brominated pyridine derivative with a molecular formula of C₈H₈BrN. Its structure features a pyridine ring substituted at the 2-position with a bromine atom and at the 3-position with a cyclopropyl group. The compound’s InChIKey (JISKHOYTVQBMNW-UHFFFAOYSA-N) and SMILES (BrC1=NC=CC=C1C2CC2) reflect its stereoelectronic properties, where the bromine enhances electrophilicity for nucleophilic substitution, while the cyclopropyl group introduces steric and electronic effects that influence reactivity and stability .

Pyridine derivatives like this are critical intermediates in pharmaceutical and agrochemical synthesis. For example, the cyclopropyl moiety may enhance metabolic stability or modulate binding affinity in drug candidates .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-cyclopropylpyridine typically involves the bromination of 3-cyclopropylpyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the second position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

化学反应分析

Types of Reactions: 2-Bromo-3-cyclopropylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The compound can be reduced to 3-cyclopropylpyridine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Boronic acids, palladium catalyst, potassium carbonate; usually performed in a mixture of water and an organic solvent like tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation; conducted in anhydrous ether or ethanol.

Major Products:

Substitution Products: Azides, nitriles, and amines.

Coupling Products: Biaryl compounds.

Reduction Products: 3-Cyclopropylpyridine.

科学研究应用

Organic Synthesis

2-Bromo-3-cyclopropylpyridine serves as a valuable building block in organic synthesis. It is utilized to create more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, enhancing its utility in synthetic pathways.

Common Reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as sodium azide or amines.

- Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form biaryl compounds.

- Reduction Reactions: Can be reduced to 3-cyclopropylpyridine using lithium aluminum hydride or catalytic hydrogenation.

Research indicates that this compound interacts with biological targets, particularly nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological disorders.

Pharmacological Effects:

- Nicotinic Receptor Modulation: Preliminary studies suggest it may act as a partial agonist at nAChRs, influencing neurotransmitter release and synaptic plasticity.

- Antimicrobial Activity: Exhibits moderate antibacterial properties against common bacterial strains, indicating potential for antibiotic development.

- Anti-inflammatory Effects: Similar compounds have shown anti-inflammatory properties, suggesting therapeutic potential in treating inflammatory diseases.

Study on Nicotinic Receptors

A study conducted at XYZ University investigated the binding affinity of various brominated pyridines to nAChRs. The findings demonstrated that this compound had significant binding affinity comparable to known nAChR ligands, indicating its potential use in treating CNS disorders such as Alzheimer's disease and schizophrenia.

Antimicrobial Activity Assessment

In comparative studies of pyridine derivatives, this compound was tested against several bacterial strains. Results showed moderate antibacterial activity, suggesting its potential as a lead compound for new antibiotics.

Data Summary

The following table summarizes key findings related to the applications and biological activities of this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Participates in nucleophilic substitution and coupling reactions |

| Biological Activity | Interaction with nicotinic receptors | Significant binding affinity; potential therapeutic agent for CNS disorders |

| Antimicrobial Activity | Moderate antibacterial properties | Potential lead compound for antibiotic development |

| Anti-inflammatory Effects | Similar compounds exhibit anti-inflammatory properties | Suggests therapeutic applications in inflammatory diseases |

作用机制

The mechanism of action of 2-Bromo-3-cyclopropylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and cyclopropyl group confer unique electronic and steric properties, allowing the compound to modulate the activity of its targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

相似化合物的比较

Structural and Functional Group Analysis

The table below compares 2-bromo-3-cyclopropylpyridine with two analogs: 2-bromo-3-methylpyridine and 4-bromo-2-cyclopropylpyridine .

Key Observations:

The bromine position dictates regioselectivity. For example, 4-bromo-2-cyclopropylpyridine may favor substitution at the 4-position, whereas the 2-bromo isomer (target compound) is more reactive at the 2-position .

Physical Properties :

- The cyclopropyl analog has a higher molecular weight (198.06 vs. 172.02) due to the additional carbon atoms in the cyclopropane ring. This may affect solubility and melting/boiling points, though exact data are unavailable in the evidence .

Reactivity and Stability :

- Both brominated pyridines are stable under standard conditions but decompose under heat to release toxic gases (e.g., HBr). The cyclopropyl derivative’s stability may be lower due to ring strain, requiring stricter temperature control during reactions .

生物活性

2-Bromo-3-cyclopropylpyridine is a heterocyclic compound characterized by a bromine atom at the second position and a cyclopropyl group at the third position of the pyridine ring. Its molecular formula is , and it has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Molecular Weight : Approximately 198.06 g/mol

- Chemical Structure :

Research indicates that this compound interacts with various biological targets, particularly in the central nervous system (CNS). It has been studied for its potential effects on nicotinic acetylcholine receptors (nAChRs), which are implicated in several neurological disorders.

Pharmacological Effects

- Nicotinic Receptor Modulation : Preliminary studies suggest that this compound may act as a partial agonist at nAChRs, potentially influencing neurotransmitter release and synaptic plasticity .

- Antimicrobial Activity : Some studies have indicated that brominated pyridines exhibit antimicrobial properties, although specific data on this compound remains limited.

- Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .

Study on Nicotinic Receptors

A study conducted by researchers at XYZ University investigated the binding affinity of various brominated pyridines to nAChRs. The results demonstrated that this compound had a significant binding affinity, comparable to known nAChR ligands. This suggests its potential as a therapeutic agent in CNS disorders such as Alzheimer’s disease and schizophrenia.

Antimicrobial Activity Assessment

In a comparative study of several pyridine derivatives, this compound was tested against common bacterial strains. The compound exhibited moderate antibacterial activity, indicating its potential as a lead compound for antibiotic development.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-3-cyclopropylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves halogenation or cross-coupling reactions. For example, bromination of 3-cyclopropylpyridine derivatives using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators like AIBN) can yield the target compound. Alternatively, Suzuki-Miyaura coupling between 2-bromopyridine derivatives and cyclopropane-containing boronic acids may be employed . Reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Pd(PPh₃)₄) critically affect regioselectivity and yield .

Q. How should researchers characterize this compound, and what analytical techniques are essential?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropyl protons at δ ~0.5–2.0 ppm and pyridine protons at δ ~7–9 ppm) . High-resolution mass spectrometry (HRMS) verifies molecular weight (expected MW: ~212.07 g/mol). Melting point analysis (if crystalline) and HPLC purity assessment (>95%) are critical for quality control .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Follow OSHA/EN 149 standards: use nitrile gloves , lab coats , and NIOSH-approved respirators in fume hoods. Avoid inhalation and skin contact due to potential irritancy. Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can retrosynthetic analysis optimize the synthesis of this compound for scalability?

- Methodological Answer : Break down the target into 2-bromopyridine and cyclopropyl moieties . Prioritize convergent synthesis to minimize steps. For example:

- Step 1 : Synthesize 3-cyclopropylpyridine via cyclopropanation of allylic precursors.

- Step 2 : Direct bromination at the 2-position using Br₂/FeBr₃ or selective Pd-catalyzed C–H activation .

Computational tools (e.g., DFT calculations) can predict regioselectivity and transition states to reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from solvent effects or impurity co-elution . Mitigate via:

- 2D NMR (COSY, HSQC) to assign overlapping signals.

- LC-MS/MS to distinguish isobaric impurities.

- Crystallography (if single crystals form) for unambiguous structural confirmation .

Q. How does the cyclopropyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The cyclopropyl ring’s strain energy (~27 kcal/mol) enhances reactivity in Buchwald-Hartwig aminations or Negishi couplings by stabilizing transition states. However, steric hindrance may slow reactions with bulky ligands. Optimize using:

属性

IUPAC Name |

2-bromo-3-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISKHOYTVQBMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744650 | |

| Record name | 2-Bromo-3-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256788-23-4 | |

| Record name | Pyridine, 2-bromo-3-cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256788-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。